

Triethylsilane: A Comprehensive Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Triethyl silane

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An In-depth Whitepaper on the Synthesis, Properties, and Applications of Triethylsilane in Modern Chemistry

This technical guide provides a comprehensive overview of triethylsilane (TES), a versatile organosilicon compound widely utilized by researchers, scientists, and drug development professionals. This document details its chemical and physical properties, synthesis methodologies, and its critical role as a reducing agent in various organic transformations. Detailed experimental protocols for key applications and visual representations of reaction mechanisms are included to facilitate a deeper understanding and practical application of this important reagent.

Core Properties of Triethylsilane

Triethylsilane, with the chemical formula $(\text{C}_2\text{H}_5)_3\text{SiH}$, is a trialkylsilane recognized for the reactivity of its silicon-hydride (Si-H) bond.^[1] This colorless liquid is a staple in organic synthesis, primarily functioning as a mild and selective reducing agent.^[2]

Quantitative Data Summary

For quick reference, the key quantitative properties of triethylsilane are summarized in the table below.

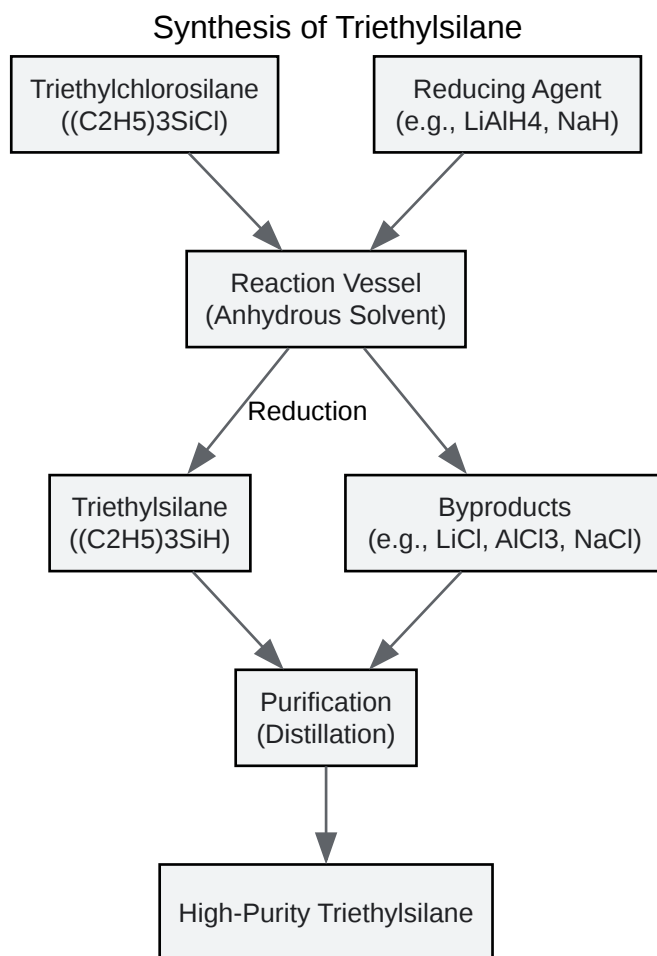
Property	Value
CAS Number	617-86-7
Molecular Formula	C ₆ H ₁₆ Si
Molecular Weight	116.28 g/mol [3]
Appearance	Colorless liquid[2]
Density	0.728 g/mL[1]
Boiling Point	107-108 °C[1]
Melting Point	-156.1 °C[1]
Flash Point	-2.99 °C[1]

Synthesis of Triethylsilane

The synthesis of triethylsilane is a critical process for ensuring its availability for research and industrial applications. Several methods have been developed to produce high-purity triethylsilane.

One common and efficient laboratory-scale synthesis involves the reduction of triethylchlorosilane. A typical procedure utilizes a reducing agent such as lithium aluminum hydride or sodium hydride to substitute the chloro group with a hydride.[4] An alternative approach involves the reaction of sodium hydride with trimethyl borate to form trimethoxy sodium borohydride, which then reacts with triethylchlorosilane to yield triethylsilane.[5]

A generalized workflow for the synthesis of triethylsilane from triethylchlorosilane is depicted below.



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Caption: A generalized workflow for the synthesis of triethylsilane.

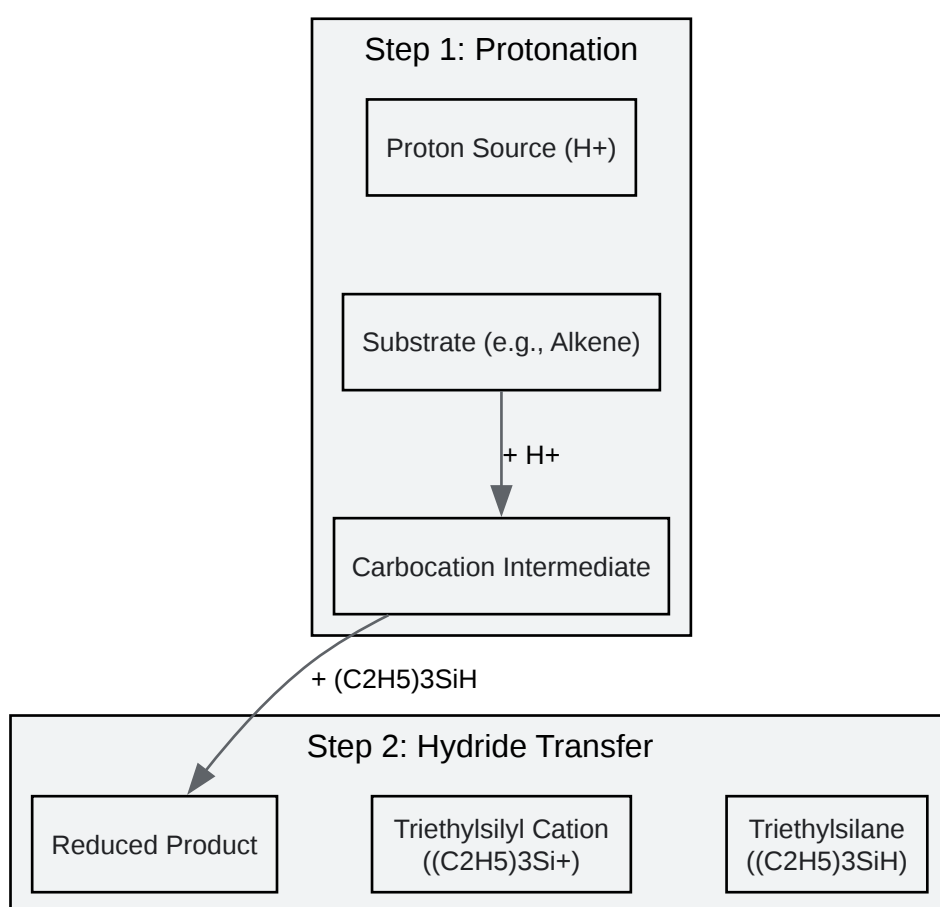
Key Applications in Organic Synthesis

The utility of triethylsilane in organic chemistry is primarily centered around its function as a hydride donor. Its mild reactivity allows for the selective reduction of a wide range of functional groups, often in the presence of more sensitive moieties.[2]

Ionic Hydrogenation

Triethylsilane is a key reagent in ionic hydrogenation reactions, which involve the reduction of a substrate that has been activated by an electrophile, typically a strong acid like trifluoroacetic acid (TFA).[6] This method is particularly effective for the reduction of substrates that can form stable carbocation intermediates.[6] The process involves the protonation of the substrate by the acid, followed by the transfer of a hydride from triethylsilane to the resulting carbocation.[6]

Mechanism of Ionic Hydrogenation



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Caption: The two-step mechanism of ionic hydrogenation.

Reductive Amination

Triethylsilane, in combination with an acid such as trifluoroacetic acid, provides a robust system for the reductive amination of aldehydes and ketones.[1] This reaction is a cornerstone for the synthesis of amines, which are prevalent in pharmaceuticals and other bioactive molecules. The process involves the formation of an iminium ion intermediate, which is then reduced by triethylsilane.

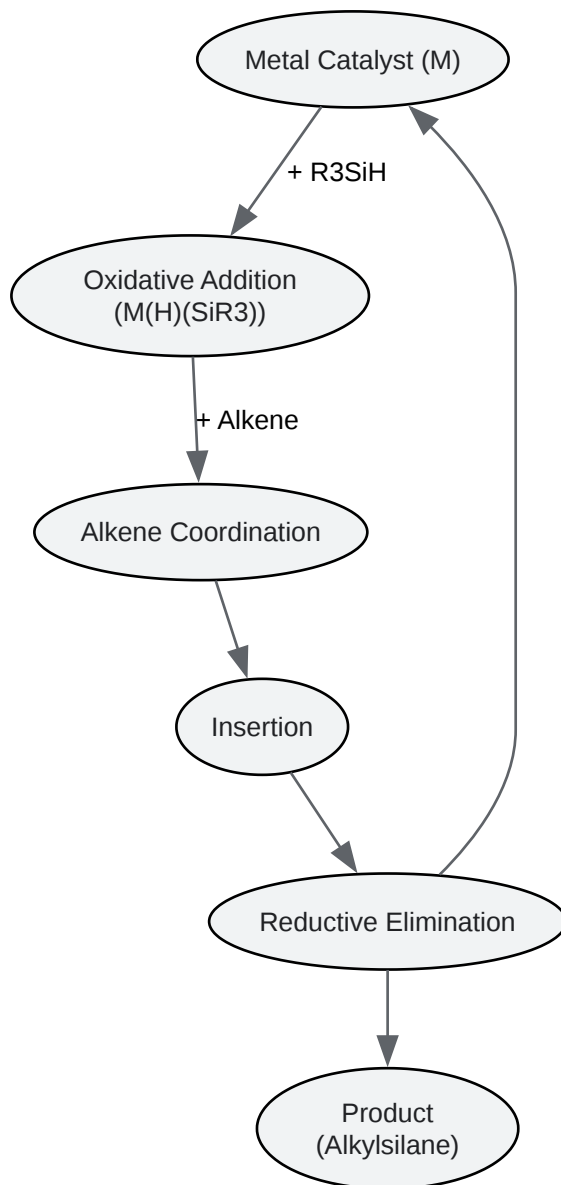
Deprotection of Silyl Ethers

In multi-step organic synthesis, protecting groups are often employed to mask reactive functional groups. Triethylsilyl (TES) ethers are common protecting groups for alcohols.[2] An efficient and selective method for the deprotection of TES ethers utilizes formic acid in methanol, which can selectively cleave the TES group while leaving other silyl ethers, such as the more robust tert-butyldimethylsilyl (TBDMS) group, intact.[7]

Hydrosilylation

Hydrosilylation is the addition of a Si-H bond across an unsaturated bond, such as in an alkene or alkyne.[8] This reaction, often catalyzed by transition metals like platinum, is a fundamental method for the synthesis of organosilicon compounds.[8] The Chalk-Harrod mechanism is a widely accepted pathway for this transformation, involving the oxidative addition of the silane to the metal center, followed by alkene insertion and reductive elimination.[8]

Chalk-Harrod Mechanism for Hydrosilylation



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Caption: A simplified representation of the Chalk-Harrod mechanism.

Experimental Protocols

Protocol 1: Reductive Amination of an Aldehyde

This protocol is adapted from a general procedure for the reductive amination of electron-poor heterocyclic amines.^[1]

Materials:

- Aldehyde (1.0 equiv)
- Amine (1.0 equiv)
- Triethylsilane (1.5 equiv)
- Trifluoroacetic acid (TFA) (2.0 equiv)
- Dichloromethane (CH₂Cl₂)

Procedure:

- To a solution of the aldehyde and amine in dichloromethane, add trifluoroacetic acid and stir at room temperature.
- Add triethylsilane to the reaction mixture.
- Heat the reaction to reflux and monitor by thin-layer chromatography (TLC) until the starting materials are consumed.
- Upon completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography or crystallization.

Protocol 2: Chemoselective Deprotection of a Triethylsilyl Ether

This protocol is based on a method for the selective deprotection of TES ethers using formic acid.^[7]

Materials:

- Triethylsilyl-protected alcohol (1.0 equiv)
- Methanol
- Formic acid (5-10% in methanol)

Procedure:

- Dissolve the triethylsilyl-protected alcohol in methanol.
- Cool the solution in an ice bath.
- Slowly add a solution of 5-10% formic acid in methanol dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
- Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
- Remove the methanol under reduced pressure.
- Extract the aqueous residue with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the resulting alcohol by flash column chromatography.

Safety and Handling

Triethylsilane is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.^[9] It is sensitive to moisture and can release flammable

hydrogen gas upon contact with water, acids, or bases.[10] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[9] Store triethylsilane in a cool, dry, and well-ventilated area away from sources of ignition.[11]

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- To cite this document: BenchChem. [Triethylsilane: A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7724728#triethylsilane-cas-number-and-molecular-weight]

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